molecular formula C7H5ClFNO2 B1601637 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene CAS No. 90292-62-9

2-Chloro-4-fluoro-3-methyl-1-nitrobenzene

Cat. No.: B1601637
CAS No.: 90292-62-9
M. Wt: 189.57 g/mol
InChI Key: OEWOEJIFEWFIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and methylation reactions. One common method involves the nitration of 2-chloro-4-fluorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1-nitrobenzene
  • 2-Chloro-4-fluoro-3-nitrotoluene
  • 2-Chloro-4-fluoro-5-methyl-1-nitrobenzene

Uniqueness

2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of derivatives that can be synthesized from it. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring creates a distinct reactivity profile compared to other similar compounds .

Properties

IUPAC Name

3-chloro-1-fluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWOEJIFEWFIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40532072
Record name 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90292-62-9
Record name 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Chloro-3-fluoro-2-methylbenzene (1.00 mL, 8.24 mmol) was dissolved in sulfuric acid (18 M, 10 mL) and cooled in an ice bath. Potassium nitrate (0.87 g, 8.65 mmol) dissolved in sulfuric acid (18 M, 10 mL) was added dropwise to the cold solution. The reaction mixture was stirred for 5 min, then the ice bath was removed and stirring was continued for another 2 h. The reaction mixture was poured onto ice (25 g) stirred for 5 min and extracted with ethyl acetate (3×25 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated to give a clear yellow oil (1.34 g, purity 85%). The product was used without further purification in the next reaction step.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Potassium nitrate
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a vigorously stirred mixture of sulphuric acid (136 ml) and nitric acid (134 ml), maintained at 15° C. was added dropwise 2-chloro-6-fluorotoluene (100 g) over a period of 30 minutes. The mixture was alllowed to attain room temperature (20° C.), stirred for 70 minutes, then poured onto crushed ice. Solid 2-chloro-6-fluoro-3-nitrotoluene (70 g) was obtained after filtering and drying.
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.